molecular formula C7H11NO3 B13637843 3-[(E)-2-nitroethenyl]oxane

3-[(E)-2-nitroethenyl]oxane

Cat. No.: B13637843
M. Wt: 157.17 g/mol
InChI Key: RCLORZRUGMDITM-ONEGZZNKSA-N
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Description

3-[(E)-2-nitroethenyl]oxane is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and a nitroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-nitroethenyl]oxane can be achieved through several methods. One common approach involves the reaction of oxetane derivatives with nitroalkenes under specific conditions. For instance, the Paternò-Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes, can be utilized to form the oxetane ring . Another method involves the use of trimethyloxosulfonium ylide to open epoxides, followed by ring closure to form the oxetane structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-nitroethenyl]oxane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted oxane derivatives.

Scientific Research Applications

3-[(E)-2-nitroethenyl]oxane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(E)-2-nitroethenyl]oxane involves its interaction with molecular targets through its nitro and oxane functional groups. The nitro group can participate in redox reactions, while the oxane ring can interact with various biological molecules. These interactions can lead to the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-2-nitroethenyl]oxane is unique due to the presence of both the nitroethenyl group and the oxane ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-[(E)-2-nitroethenyl]oxane

InChI

InChI=1S/C7H11NO3/c9-8(10)4-3-7-2-1-5-11-6-7/h3-4,7H,1-2,5-6H2/b4-3+

InChI Key

RCLORZRUGMDITM-ONEGZZNKSA-N

Isomeric SMILES

C1CC(COC1)/C=C/[N+](=O)[O-]

Canonical SMILES

C1CC(COC1)C=C[N+](=O)[O-]

Origin of Product

United States

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